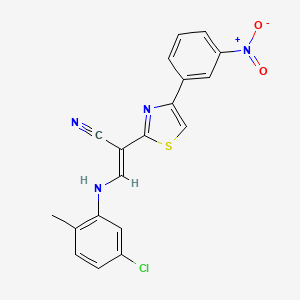
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13ClN4O2S and its molecular weight is 396.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazole-based derivative known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity associated with this compound, including its mechanism of action, efficacy against various pathogens, and relevant structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a thiazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The compound in focus has shown promising results against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, with some derivatives exhibiting MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1 | 0.22 | Staphylococcus aureus |
| 2 | 0.25 | Escherichia coli |
| 3 | 0.30 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been extensively studied. The compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values for these cell lines demonstrate its effectiveness:
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| A | 1.61 | MCF-7 |
| B | 1.98 | A549 |
The presence of electron-withdrawing groups, such as chlorine and nitro groups, enhances the cytotoxicity of these compounds by increasing their lipophilicity and facilitating cellular uptake .
The biological activity of thiazole derivatives is largely attributed to their ability to interact with specific biological targets. For instance, they may inhibit enzymes critical for bacterial cell wall synthesis or interfere with pathways involved in cancer cell proliferation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole ring and substitution patterns on the phenyl groups significantly impact the biological activity of these compounds. For example:
- Electron-withdrawing groups (e.g., Cl, NO₂) at specific positions enhance activity.
- Alkyl substitutions can modulate lipophilicity and bioavailability.
Case Studies
- In Vitro Studies : A study demonstrated that a series of thiazole derivatives showed potent antibacterial activity against gram-positive bacteria, with a notable reduction in biofilm formation .
- In Vivo Studies : Animal models treated with thiazole derivatives exhibited reduced tumor size in xenograft models, indicating potential for therapeutic applications in oncology.
属性
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c1-12-5-6-15(20)8-17(12)22-10-14(9-21)19-23-18(11-27-19)13-3-2-4-16(7-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPQPVGARDQZQL-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













